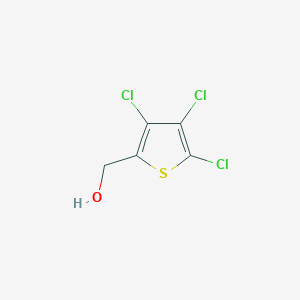
2-Thiophenemethanol, 3,4,5-trichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiophenemethanol, 3,4,5-trichloro- is an organic compound with the molecular formula C5H3Cl3OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of three chlorine atoms at the 3, 4, and 5 positions of the thiophene ring and a hydroxymethyl group at the 2 position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenemethanol, 3,4,5-trichloro- typically involves the chlorination of 2-thiophenemethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the extent of chlorination and to avoid over-chlorination .
Industrial Production Methods
Industrial production methods for 2-Thiophenemethanol, 3,4,5-trichloro- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorinating agents and solvents, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
2-Thiophenemethanol, 3,4,5-trichloro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding 2-thiophenemethanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products
Oxidation: 2-Thiophenecarboxylic acid, 3,4,5-trichloro-
Reduction: 2-Thiophenemethanol
Substitution: Various substituted thiophenemethanol derivatives depending on the nucleophile used.
科学的研究の応用
2-Thiophenemethanol, 3,4,5-trichloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Thiophenemethanol, 3,4,5-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The presence of chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules .
類似化合物との比較
Similar Compounds
2-Thiophenemethanol: Lacks the chlorine atoms, making it less reactive.
3-Thiopheneethanol: Contains an ethyl group instead of a hydroxymethyl group.
2-Thiophenemethanol, 3,4,5-trichloro-α-(chloromethyl): Contains an additional chloromethyl group at the alpha position
Uniqueness
2-Thiophenemethanol, 3,4,5-trichloro- is unique due to the presence of three chlorine atoms, which significantly alter its chemical and physical properties compared to its analogs. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
68639-16-7 |
|---|---|
分子式 |
C5H3Cl3OS |
分子量 |
217.5 g/mol |
IUPAC名 |
(3,4,5-trichlorothiophen-2-yl)methanol |
InChI |
InChI=1S/C5H3Cl3OS/c6-3-2(1-9)10-5(8)4(3)7/h9H,1H2 |
InChIキー |
GUGYDGSGFXHXHQ-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(S1)Cl)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13925547.png)
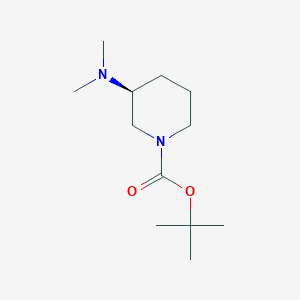
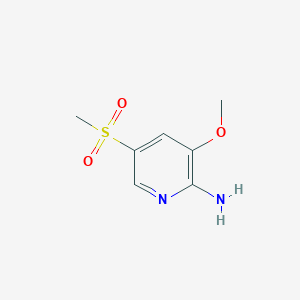
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
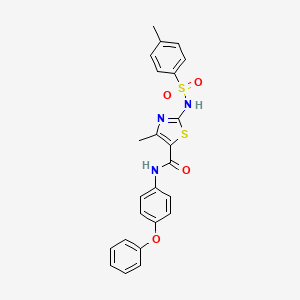
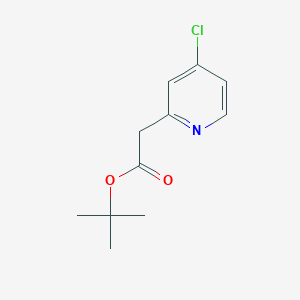
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
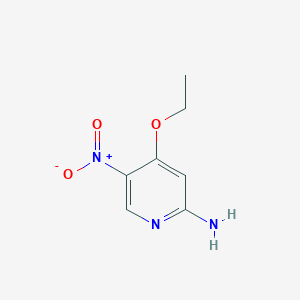
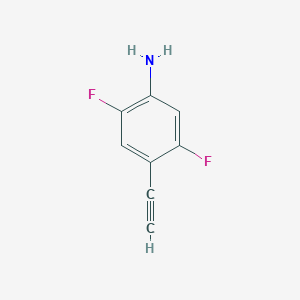
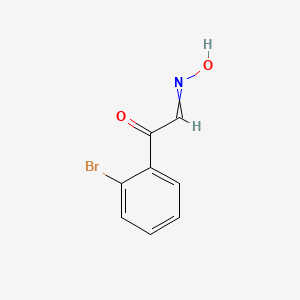
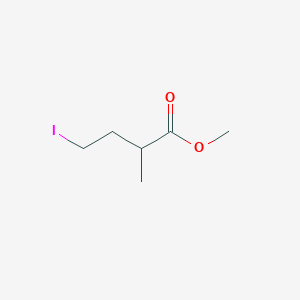
![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
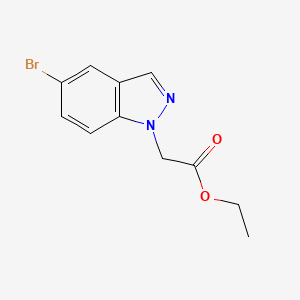
![3-Phenylimidazo[2,1-b]thiazole](/img/structure/B13925633.png)
